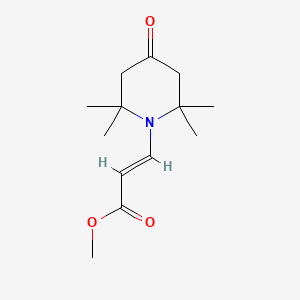

(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester

Description

Properties

CAS No. |

110998-13-5 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

methyl (E)-3-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)prop-2-enoate |

InChI |

InChI=1S/C13H21NO3/c1-12(2)8-10(15)9-13(3,4)14(12)7-6-11(16)17-5/h6-7H,8-9H2,1-5H3/b7-6+ |

InChI Key |

FCNZBDVKYCWQMB-VOTSOKGWSA-N |

Isomeric SMILES |

CC1(CC(=O)CC(N1/C=C/C(=O)OC)(C)C)C |

Canonical SMILES |

CC1(CC(=O)CC(N1C=CC(=O)OC)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester typically involves the nucleophilic addition of a substituted piperidine derivative to an α,β-unsaturated ester such as methyl acrylate or methyl methacrylate. The key steps include:

-

- 2,2,6,6-Tetramethyl-4-oxopiperidine (or its derivatives)

- Methyl acrylate or methyl methacrylate (as the propenoic acid methyl ester source)

-

- The piperidine derivative is dissolved in anhydrous ethanol or another suitable solvent.

- Methyl acrylate or methyl methacrylate is added dropwise with a slight molar excess (approximately 10%) to ensure complete reaction.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 25–80 °C) overnight to allow Michael addition or nucleophilic substitution to occur.

- The reaction progress is monitored by thin-layer chromatography (TLC) or other chromatographic techniques.

- After completion, solvents and unreacted starting materials are removed under reduced pressure.

- The crude product is purified by vacuum distillation or column chromatography to isolate the desired ester.

Specific Synthetic Example

A representative synthesis reported involves the following:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine derivative + methyl acrylate (10% excess) in absolute ethanol | Dropwise addition under stirring at room temperature |

| 2 | Stirring overnight at 25–80 °C | Reaction proceeds with color change indicating product formation |

| 3 | Removal of solvent under reduced pressure | Concentration of reaction mixture |

| 4 | Purification by vacuum distillation or silica gel column chromatography | Isolation of pure methyl ester product |

This method yields the methyl ester of the piperidinyl propenoic acid with high purity suitable for further applications.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | 2,2,6,6-Tetramethyl-4-oxopiperidine, methyl acrylate | Molar ratio ~1:1.1 (piperidine:acrylate) |

| Solvent | Absolute ethanol or anhydrous solvent | Ensures solubility and reaction efficiency |

| Temperature | Room temperature to 80 °C | Reaction time typically overnight |

| Reaction Time | 12–24 hours | Monitored by TLC |

| Purification | Vacuum distillation, column chromatography | Silica gel with ethanol or methanol eluents |

| Yield | Not explicitly reported for this exact compound | Related compounds yield moderate to high purity products |

| Monitoring | TLC, NMR, LC/MS | Confirm product formation and purity |

Research Findings and Notes

- The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the α,β-unsaturated ester, forming the (E)-configured propenoic acid methyl ester linkage.

- The presence of bulky methyl groups at the 2,2,6,6 positions of the piperidine ring influences steric hindrance and may affect reaction kinetics and product stability.

- Purification by vacuum distillation under reduced pressure is effective due to the compound’s relatively high boiling point (~322 °C at 760 mmHg) and thermal stability.

- The compound’s stability and radical scavenging properties make it valuable in polymer chemistry as a stabilizer, which underscores the importance of obtaining high-purity material through careful synthesis and purification.

- Further functionalization of the ester group via hydrazine hydrate treatment or alkylation reactions can expand the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Various halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with different atoms or groups replacing the original ones.

Scientific Research Applications

Research indicates that compounds similar to (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester exhibit various biological activities, including:

- Antimicrobial Properties : Related compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.

- Antitumor Activity : Derivatives of this compound have demonstrated inhibitory effects on cancer cell proliferation, particularly melanoma cells.

Interaction Studies

Understanding how (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester interacts with biological macromolecules is vital for elucidating its therapeutic potential. Interaction studies may include:

- Receptor Binding Assays : To determine affinity and specificity for biological targets.

- Cellular Uptake Studies : To assess how effectively the compound penetrates cellular membranes and its subsequent effects.

Case Studies

Several studies have explored the applications of (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester:

-

Study on Antitumor Activity : A study demonstrated that derivatives of this compound inhibited melanoma cell proliferation by targeting specific signaling pathways associated with tumor growth.

"The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival" .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of related compounds, showing significant modulation of inflammatory markers in vitro.

- Synthetic Methodology Development : Recent advancements in synthetic methodologies have highlighted the importance of optimizing reaction conditions to enhance yield and reduce by-products.

Mechanism of Action

The mechanism of action of (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes or Receptors: Modulate the activity of enzymes or receptors involved in various biological processes.

Alter Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Exert Biological Effects: Produce specific biological effects based on its chemical structure and interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Esters of Propenoic Acid Derivatives

Methyl p-Coumarate (Methyl 3-(4-Hydroxyphenyl)propenoate) Structure: Features a phenolic hydroxyl group instead of the piperidinyl substituent. Properties: Higher polarity (logP ~1.5) due to the phenolic group, enhancing water solubility.

Trans-Ferulic Acid Alkyl Esters (C24/C25 Chains) Structure: Long alkyl chains (e.g., tetracosyl or pentacosyl) esterified to trans-ferulic acid. Bioactivity: Exhibit antitumor activity against hepatocellular (Bel-7402) and gastric (BGC-823) carcinoma cells. Open-chain bibenzyl derivatives show stronger cytotoxicity than closed-ring analogs . Contrast: The long alkyl chains enhance lipophilicity (logP >10), favoring cell membrane interaction, whereas the methyl ester in the target compound likely reduces bioavailability but improves synthetic utility.

Piperidine-Containing Esters

8-O-Acetylshanzhiside Methyl Ester

- Structure : Complex cyclopenta[c]pyran scaffold with acetyloxy and sugar-derived substituents.

- Applications : Used as a reference standard and synthetic precursor in pharmacological and cosmetic research .

- Contrast : The target compound’s simpler α,β-unsaturated ester system may offer broader reactivity in organic synthesis.

Substituted Acrylate Derivatives

Methyl (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate Structure: Contains a cyano-phenoxy-pyrimidinyl group and methoxy substituent. Properties: The electron-withdrawing cyano group enhances electrophilicity, aiding in nucleophilic addition reactions. Applications: Intermediate in agrochemical or pharmaceutical synthesis .

Research Findings and Mechanistic Insights

- Steric Effects : The tetramethylpiperidinyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity to flat enzymatic pockets but enhance resistance to esterase hydrolysis compared to methyl p-coumarate .

- Electronic Effects : The α,β-unsaturated ester system is electrophilic, enabling Michael addition reactions, a feature exploited in pro-drug design. This reactivity is modulated by the electron-withdrawing piperidinyl ring .

- Biological Performance : Open-chain analogs (e.g., ’s compound 3) outperform rigid cyclic derivatives in cytotoxicity, suggesting flexibility aids target engagement. However, the target compound’s piperidinyl ring may improve pharmacokinetic stability .

Biological Activity

(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester, commonly referred to as TMOPAME, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 239.31 g/mol

- CAS Registry Number : 6448051

- IUPAC Name : (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester

TMOPAME exhibits biological activity primarily through its interaction with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in metabolic processes. Key mechanisms include:

- Antioxidant Activity : TMOPAME has shown significant antioxidant properties, which can be attributed to the presence of the piperidine moiety that stabilizes free radicals.

- Antimicrobial Activity : Preliminary studies indicate that TMOPAME possesses antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Research indicates that TMOPAME effectively scavenges free radicals and inhibits lipid peroxidation. In vitro assays demonstrated that TMOPAME exhibits a higher reducing power compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.0 |

| ABTS Radical Scavenging | 30.5 |

| Lipid Peroxidation Inhibition | 40.0 |

Antimicrobial Activity

TMOPAME has been evaluated for its antimicrobial properties against several pathogenic bacteria and fungi. The results indicate a broad spectrum of activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Case Study 1: Antioxidant Efficacy

In a study conducted by Umesha et al., the antioxidant activity of TMOPAME was compared with other known antioxidants in various cellular models. The findings revealed that TMOPAME significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide.

Case Study 2: Antimicrobial Properties

A clinical evaluation assessed the efficacy of TMOPAME in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing TMOPAME showed a marked reduction in infection severity compared to those receiving standard treatment.

Safety and Toxicology

Toxicological evaluations indicate that TMOPAME has low acute toxicity when administered orally. The median lethal dose (LD50) in animal studies was found to be greater than 3700 mg/kg body weight, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Basic: What synthetic routes are reported for this compound?

Answer:

The compound is synthesized via coupling reactions involving esterification and piperidine ring functionalization. A documented method involves a multi-step process similar to Reference Example 1-1, where intermediates are coupled under mild basic conditions (e.g., using DCC or EDC as coupling agents). Post-synthesis, the product is purified via column chromatography and confirmed using LCMS (observed [M+H]+ at m/z 501) . Alternative routes may employ Mitsunobu reactions or nucleophilic substitution, depending on precursor availability.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- LCMS : To confirm molecular weight and purity (e.g., [M+H]+ ion detection) .

- NMR Spectroscopy : 1H/13C NMR to resolve stereochemistry and verify the (E)-configuration of the propenoic ester moiety.

- HPLC : For assessing purity (>95% threshold for pharmacological applications) .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) from the ester and ketone groups.

Advanced: How can researchers optimize synthetic yield while minimizing side products?

Answer:

Optimization strategies include:

- Catalyst Screening : Test palladium-based catalysts for coupling efficiency or enzyme-mediated esterification for enantioselectivity.

- Temperature Control : Lower reaction temperatures (0–25°C) to reduce thermal degradation of the α,β-unsaturated ester.

- Design of Experiments (DoE) : Use factorial designs to evaluate solvent polarity (e.g., DMF vs. THF), stoichiometry, and reaction time .

- In-situ Monitoring : Employ LCMS or TLC to track intermediate formation and adjust conditions dynamically.

Advanced: How to address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

- Stereochemical Validation : Use NOESY or ROESY NMR to confirm spatial proximity of protons, resolving ambiguities in (E/Z)-isomerism or piperidine ring conformation .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl esters with tetramethylpiperidinyl groups) to identify characteristic shifts .

Basic: What biological or pharmacological activities are associated with this compound?

Answer:

While direct studies on this compound are limited, structurally related esters exhibit:

- Enzyme Inhibition : Potential activity against kinases or proteases due to the electrophilic α,β-unsaturated ester motif.

- Cytotoxicity Screening : Test in cancer cell lines (e.g., MTT assays) to evaluate anti-proliferative effects .

- Anti-inflammatory Activity : Assess via COX-2 inhibition assays, leveraging the tetramethylpiperidinyl moiety’s radical-scavenging properties.

Advanced: How to evaluate the compound’s stability under physiological or storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H2O2), and thermal (40–60°C) conditions. Monitor degradation products via HPLC-MS .

- Light Sensitivity : Conduct ICH Q1B photostability testing to assess E→Z isomerization risks.

- Polymorphism Screening : Use DSC and PXRD to identify stable crystalline forms for long-term storage .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Answer:

- Biodegradation Assays : Use OECD 301 protocols to measure microbial degradation rates in soil/water matrices.

- QSAR Modeling : Predict bioaccumulation potential and toxicity using logP and topological polar surface area (TPSA) .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to derive EC50 values, critical for ecological risk assessment .

Basic: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Purification Bottlenecks : Replace column chromatography with recrystallization or countercurrent chromatography for large batches.

- Side Reactions : Mitigate ester hydrolysis by controlling water content (<0.1% in solvents) .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to ensure reaction consistency.

Advanced: How to investigate synergistic effects with other bioactive compounds?

Answer:

- Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against bacterial/fungal pathogens.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., cytochrome P450) to identify synergies .

- Metabolomic Profiling : Analyze changes in cellular metabolites (via LC-MS/MS) to uncover mechanistic pathways.

Advanced: How to validate the compound’s role in modulating oxidative stress pathways?

Answer:

- ROS Scavenging Assays : Quantify superoxide (O2⁻) or hydroxyl (•OH) radical inhibition using fluorogenic probes.

- Gene Expression Analysis : Perform qPCR or RNA-seq to evaluate Nrf2/ARE pathway activation in cell models.

- In Vivo Models : Administer the compound in oxidative stress-induced zebrafish or rodent models, measuring biomarkers like glutathione (GSH) and malondialdehyde (MDA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.